

In-Depth Technical Guide: Pentyl 4hydroxybenzoate-d4

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Compound of Interest		
Compound Name:	Pentyl 4-hydroxybenzoate-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pentyl 4-hydroxybenzoate-d4**, a deuterated stable isotope-labeled compound, for its application in research and development. This document details its suppliers, pricing, and, most critically, its role as an internal standard in analytical methodologies.

Introduction to Deuterated Compounds in Research

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research and development.[1] This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This subtle change allows for the differentiation and accurate quantification of the target analyte in complex matrices, a technique known as isotope dilution mass spectrometry (IDMS). The use of deuterated internal standards is considered a gold standard for correcting matrix effects and variations during sample preparation and analysis, leading to highly reliable and accurate results.

Pentyl 4-hydroxybenzoate-d4: An Overview

Pentyl 4-hydroxybenzoate-d4 (also known as Amylparaben-d4) is the deuterated form of Pentyl 4-hydroxybenzoate, a member of the paraben family of preservatives commonly used in cosmetics, pharmaceuticals, and food products. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring have been replaced with deuterium.



Chemical Structure:

Caption: Chemical structure of Pentyl 4-hydroxybenzoate-d4.

Suppliers and Pricing

Pentyl 4-hydroxybenzoate-d4 is available from several specialized chemical suppliers. Pricing is generally not listed publicly and requires a formal quotation.

Supplier	Product Name	CAS Number	Notes
LGC Standards	n-Pentyl 4- Hydroxybenzoate- 2,3,5,6-d4	1219798-66-9	Offers the neat compound.
MedchemExpress	Pentyl 4- hydroxybenzoate-d4 (Amylparaben-d4)	1219798-66-9	Marketed as a stable isotope product.
Chiron	n-Pentyl 4- hydroxybenzoate- 2,3,5,6-d4	1219798-66-9	Available as a solution in methanol (100 μg/mL).
ESSLAB	n-Pentyl 4- hydroxybenzoate- 2,3,5,6-d4	1219798-66-9	Distributor for Chiron products.
Toronto Research Chemicals (TRC)	n-Pentyl 4- Hydroxybenzoate-d4	1219798-66-9	Part of their extensive catalog of labeled compounds.
Santa Cruz Biotechnology	Pentyl 4- hydroxybenzoate-d4	1219798-66-9	Offers a range of biochemicals for research.

Application in Analytical Chemistry: An Experimental Protocol



Pentyl 4-hydroxybenzoate-d4 is primarily utilized as an internal standard in isotope dilution analysis for the quantification of parabens in various matrices, such as environmental samples (wastewater, sludge) and biological fluids.[2] The following is a representative experimental protocol for the determination of parabens in sewage sludge, where **Pentyl 4-hydroxybenzoate-d4** would be an ideal internal standard for the quantification of Pentylparaben.

Objective: To quantify the concentration of various parabens, including Pentylparaben, in sewage sludge samples using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology

- 1. Sample Preparation and Extraction:
- Internal Standard Spiking: A known amount of Pentyl 4-hydroxybenzoate-d4 solution is added to a pre-weighed sewage sludge sample. This is a critical step to ensure accurate quantification by accounting for any analyte loss during the subsequent extraction and cleanup steps.
- Pressurized Liquid Extraction (PLE): The spiked sludge sample is mixed with a drying agent (e.g., diatomaceous earth) and placed into a PLE cell. The extraction is performed using an organic solvent, such as methanol or a mixture of acetone and methanol, at an elevated temperature and pressure.
- Solvent Evaporation: The collected extract is evaporated to a smaller volume under a gentle stream of nitrogen.
- Solid-Phase Extraction (SPE) Cleanup: The concentrated extract is diluted with water and passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering matrix components. The parabens are retained on the cartridge while more polar impurities are washed away.

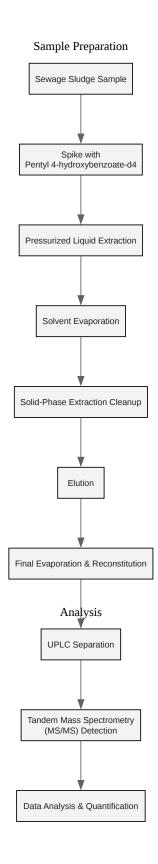


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- Elution: The parabens, including the internal standard, are eluted from the SPE cartridge with a small volume of an organic solvent like methanol or acetonitrile.
- Final Concentration and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a specific volume of the mobile phase used for the UPLC-MS/MS analysis.





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Caption: Experimental workflow for paraben analysis in sludge.



2. UPLC-MS/MS Analysis:

- Chromatographic Separation: The reconstituted extract is injected into a UPLC system
 equipped with a C18 column. A gradient elution program with a mobile phase consisting of
 water (often with a modifier like formic acid or ammonium acetate) and an organic solvent
 (e.g., methanol or acetonitrile) is used to separate the different parabens.
- Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each paraben and for the deuterated internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Methylparaben	151.1	92.1
Ethylparaben	165.1	92.1
Propylparaben	179.1	92.1
Butylparaben	193.1	92.1
Pentylparaben	207.1	92.1
Pentyl 4-hydroxybenzoate-d4	211.1	96.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

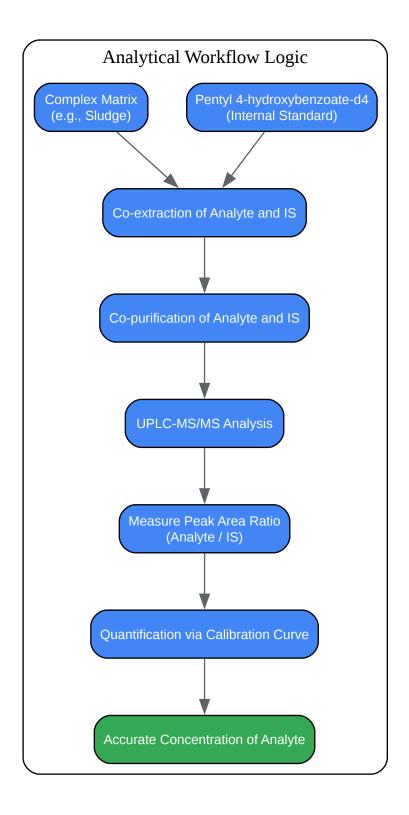
3. Quantification:

The concentration of each paraben in the original sample is calculated by comparing the peak area ratio of the native analyte to its corresponding deuterated internal standard (or a closely related one like **Pentyl 4-hydroxybenzoate-d4** for Pentylparaben) against a calibration curve prepared with known concentrations of the analytes and the internal standard.

Signaling Pathways and Logical Relationships



In the context of its use as an analytical tool, **Pentyl 4-hydroxybenzoate-d4** does not directly interact with signaling pathways. However, the analytical workflow in which it is employed follows a clear logical progression.





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Caption: Logical flow of isotope dilution analysis.

Conclusion

Pentyl 4-hydroxybenzoate-d4 is an essential analytical tool for researchers and scientists engaged in the quantification of parabens in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry ensures the accuracy and reliability of analytical data, which is crucial for environmental monitoring, exposure assessment, and regulatory compliance. The detailed experimental protocol provided in this guide serves as a foundational methodology that can be adapted for various research applications.

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References

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